molecular formula C₃₂H₃₁FN₃O.3HCl B1662535 Zosuquidar CAS No. 167465-36-3

Zosuquidar

カタログ番号 B1662535
CAS番号: 167465-36-3
分子量: 637 g/mol
InChIキー: ZPFVQKPWGDRLHL-ZLYBXYBFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zosuquidar, also known as LY-335979, is an experimental antineoplastic drug . It inhibits P-glycoproteins, which are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion .


Synthesis Analysis

Zosuquidar was developed as an acid-sensitive albumin-binding prodrug of the P-glycoprotein inhibitor in a two-step synthesis using a maleimide hydrazone linker system .


Molecular Structure Analysis

The molecular formula of Zosuquidar is C32H31F2N3O2 . The structure of Zosuquidar bound to the antigen-binding fragment of UIC2, a human ABCB1-specific inhibitory antibody, has been studied .


Chemical Reactions Analysis

Zosuquidar inhibits P-glycoproteins, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective .


Physical And Chemical Properties Analysis

The molecular weight of Zosuquidar is 527.616 g/mol .

科学的研究の応用

1. Intracellular Calcium Measurement in P-gp Positive Cells

  • Summary of Application: Zosuquidar is used as an effective molecule for intracellular calcium measurement in P-glycoprotein (P-gp) positive cells . Intracellular calcium, as a second messenger, is involved in multilevel cellular regulatory pathways and plays a role in switching between survival and initiation of cell death in neoplastic cells .
  • Methods of Application: The solution is to use a proper inhibitor of P-gp efflux activity to ensure the retention of the tracer inside the cells . The study showed that Zosuquidar and Tariquidar (P-gp inhibitors) are suitable for monitoring intracellular calcium, either by flow cytometry or confocal microscopy, in cells overexpressing P-gp .
  • Results or Outcomes: The overexpression of ABCB1 prevents MDR cell variants from retaining this tracer in the intracellular space where it is supposed to detect calcium .

2. Control of HBV Replication

  • Summary of Application: Zosuquidar is used in combination with birinapant to enhance the control of Hepatitis B Virus (HBV) replication . The Smac-mimetic birinapant is a substrate of the multidrug resistance protein 1 (MDR1) efflux pump, and therefore inhibitors of MDR1 increase intracellular concentration of birinapant in MDR1 expressing cells .
  • Methods of Application: The study investigated whether combining the clinical drugs, birinapant and the MDR1 inhibitor zosuquidar, increases the efficacy of birinapant in killing HBV expressing liver cells .
  • Results or Outcomes: The combination treatment is well tolerated and, compared to birinapant single agent, was more efficient at inducing death of HBV-positive liver cells and improving HBV-DNA and HBV surface antigen (HBsAg) control kinetics in an immunocompetent mouse model of HBV infection .

3. Treatment of Advanced Malignancy

  • Summary of Application: Zosuquidar is used in combination with Doxorubicin for the treatment of advanced malignancy .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not provided in the source .

1. Intracellular Calcium Measurement in P-gp Positive Cells

  • Summary of Application: Zosuquidar is used as an effective molecule for intracellular calcium measurement in P-glycoprotein (P-gp) positive cells . Intracellular calcium, as a second messenger, is involved in multilevel cellular regulatory pathways and plays a role in switching between survival and initiation of cell death in neoplastic cells .
  • Methods of Application: The solution is to use a proper inhibitor of P-gp efflux activity to ensure the retention of the tracer inside the cells . The study showed that Zosuquidar and Tariquidar (P-gp inhibitors) are suitable for monitoring intracellular calcium, either by flow cytometry or confocal microscopy, in cells overexpressing P-gp .
  • Results or Outcomes: The overexpression of ABCB1 prevents MDR cell variants from retaining this tracer in the intracellular space where it is supposed to detect calcium .

2. Control of HBV Replication

  • Summary of Application: Zosuquidar is used in combination with birinapant to enhance the control of Hepatitis B Virus (HBV) replication . The Smac-mimetic birinapant is a substrate of the multidrug resistance protein 1 (MDR1) efflux pump, and therefore inhibitors of MDR1 increase intracellular concentration of birinapant in MDR1 expressing cells .
  • Methods of Application: The study investigated whether combining the clinical drugs, birinapant and the MDR1 inhibitor zosuquidar, increases the efficacy of birinapant in killing HBV expressing liver cells .
  • Results or Outcomes: The combination treatment is well tolerated and, compared to birinapant single agent, was more efficient at inducing death of HBV-positive liver cells and improving HBV-DNA and HBV surface antigen (HBsAg) control kinetics in an immunocompetent mouse model of HBV infection .

3. Treatment of Advanced Malignancy

  • Summary of Application: Zosuquidar is used in combination with Doxorubicin for the treatment of advanced malignancy .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not provided in the source .

1. Intracellular Calcium Measurement in P-gp Positive Cells

  • Summary of Application: Zosuquidar is used as an effective molecule for intracellular calcium measurement in P-glycoprotein (P-gp) positive cells . Intracellular calcium, as a second messenger, is involved in multilevel cellular regulatory pathways and plays a role in switching between survival and initiation of cell death in neoplastic cells .
  • Methods of Application: The solution is to use a proper inhibitor of P-gp efflux activity to ensure the retention of the tracer inside the cells . The study showed that Zosuquidar and Tariquidar (P-gp inhibitors) are suitable for monitoring intracellular calcium, either by flow cytometry or confocal microscopy, in cells overexpressing P-gp .
  • Results or Outcomes: The overexpression of ABCB1 prevents MDR cell variants from retaining this tracer in the intracellular space where it is supposed to detect calcium .

2. Control of HBV Replication

  • Summary of Application: Zosuquidar is used in combination with birinapant to enhance the control of Hepatitis B Virus (HBV) replication . The Smac-mimetic birinapant is a substrate of the multidrug resistance protein 1 (MDR1) efflux pump, and therefore inhibitors of MDR1 increase intracellular concentration of birinapant in MDR1 expressing cells .
  • Methods of Application: The study investigated whether combining the clinical drugs, birinapant and the MDR1 inhibitor zosuquidar, increases the efficacy of birinapant in killing HBV expressing liver cells .
  • Results or Outcomes: The combination treatment is well tolerated and, compared to birinapant single agent, was more efficient at inducing death of HBV-positive liver cells and improving HBV-DNA and HBV surface antigen (HBsAg) control kinetics in an immunocompetent mouse model of HBV infection .

3. Treatment of Advanced Malignancy

  • Summary of Application: Zosuquidar is used in combination with Doxorubicin for the treatment of advanced malignancy .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

Zosuquidar is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

(2R)-1-[4-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29-,30+,31?;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFVQKPWGDRLHL-ZLYBXYBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Cl3F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057662
Record name LY335979 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zosuquidar Trihydrochloride

CAS RN

167465-36-3
Record name Zosuquidar Trihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167465363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY335979 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 167465-36-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOSUQUIDAR TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813AGY3126
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zosuquidar
Reactant of Route 2
Zosuquidar
Reactant of Route 3
Zosuquidar
Reactant of Route 4
Reactant of Route 4
Zosuquidar
Reactant of Route 5
Zosuquidar
Reactant of Route 6
Zosuquidar

Citations

For This Compound
2,980
Citations
LA Sorbera, J Castaner, JS Silvestre… - Drugs of the Future, 2003 - access.portico.org
… an MTT assay that zosuquidar enhanced the antiproliferative activity … zosuquidar to increase the sensitivity of all cell types to doxorubicin ranged from 10-100 nM. In addition, zosuquidar …
Number of citations: 22 access.portico.org
A Alam, R Küng, J Kowal, RA McLeod… - Proceedings of the …, 2018 - National Acad Sciences
… -generation ABCB1 inhibitor zosuquidar. Our structure reveals … by two closely interacting zosuquidar molecules. The external… NBD gap, as well as zosuquidar binding. Our results define …
Number of citations: 163 www.pnas.org
A Sandler, M Gordon, DP De Alwis, I Pouliquen… - Clinical cancer …, 2004 - AACR
Purpose: Our intention was to (a) to investigate the safety and tolerability of a potent P-glycoprotein modulator, zosuquidar trihydrochloride (LY335979), when administered iv alone or in …
Number of citations: 138 aacrjournals.org
LD Cripe, H Uno, EM Paietta, MR Litzow… - Blood, The Journal …, 2010 - ashpublications.org
… (zosuquidar 22.2% vs placebo 16.3%; P = .158). In vitro modulation of P-gp activity by zosuquidar … We conclude that zosuquidar did not improve outcome in older acute myeloid leukemia…
Number of citations: 264 ashpublications.org
LH Lê, MJ Moore, LL Siu, AM Oza, M MacLean… - Cancer chemotherapy …, 2005 - Springer
… Pharmacokinetic analysis did show that zosuquidar at doses … zosuquidar with doxorubicin in 38 patients at nine dose levels defined the maximally tolerated dose (MTD) of zosuquidar as …
Number of citations: 61 link.springer.com
EM Kemper, C Cleypool, W Boogerd… - Cancer chemotherapy …, 2004 - Springer
… barrier by zosuquidar·3HCl is rapidly reversible and that the concentrations of zosuquidar·… In conclusion, zosuquidar·3HCl is only moderately active as an inhibitor of P-gp at the blood-…
Number of citations: 111 link.springer.com
EH Rubin, DP de Alwis, I Pouliquen, L Green… - Clinical cancer …, 2002 - AACR
Purpose: The purpose of this study was to investigate the safety and tolerability of Zosuquidar.3HCl, a potent inhibitor of P-glycoprotein (Pgp), when administered po alone and in …
Number of citations: 107 aacrjournals.org
M Briglia, A Fazio, C Faggio, F Lang - Cellular Physiology and …, 2015 - karger.com
Background: The P-glycoprotein inhibitor zosuquidar (LY335979) is clinically used to augment the effect of cytostatic drugs on suicidal tumor cell death or apoptosis. The present study …
Number of citations: 45 karger.com
S Callies, DP De Alwis, A Mehta, M Burgess… - Cancer chemotherapy …, 2004 - Springer
… presence of zosuquidar.3HCl. A direct concentration-effect relationship between zosuquidar.… The zosuquidar.3HCl dosing regimen led to concentrations in excess of the IC 90 (169.6 μg/l…
Number of citations: 34 link.springer.com
K Abu Ajaj, R Graeser, F Kratz - Breast cancer research and treatment, 2012 - Springer
… prodrug of the P-gp inhibitor zosuquidar (LY335979) in a two-… at the HO-group of zosuquidar followed by derivatization with 6-… rapid albumin binding of the zosuquidar prodrug as well as …
Number of citations: 21 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。